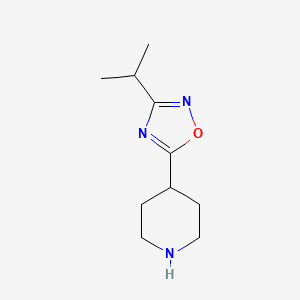
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Descripción general
Descripción
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound with the molecular formula C13H22N4O . It is a piperidine derivative with a substituted oxadiazole ring, and it is commonly used in organic synthesis and pharmaceutical research .
Molecular Structure Analysis
The molecular structure of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine consists of a piperidine ring attached to an oxadiazole ring with an isopropyl group . The InChI code for this compound isInChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is 195.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are 195.137162174 g/mol .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Anti-Infective Agents
The 1,2,4-oxadiazole moiety, which is part of the compound’s structure, has been extensively studied for its potential as an anti-infective agent . Researchers have synthesized various derivatives with this scaffold to target bacterial, viral, and leishmanial infections. The compound’s ability to integrate into new chemical entities makes it a valuable candidate for developing novel drugs against resistant microorganisms.
Propiedades
IUPAC Name |
5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRJZNBKSMAEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639911 | |
| Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine | |
CAS RN |
733748-92-0 | |
| Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)
![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)
![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)
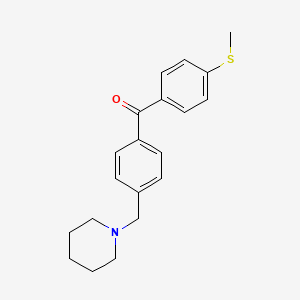
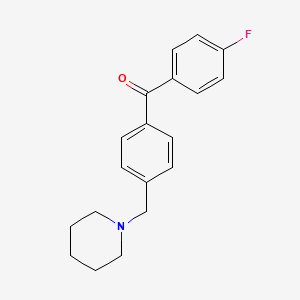
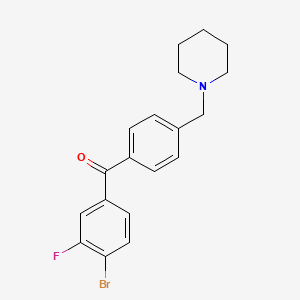
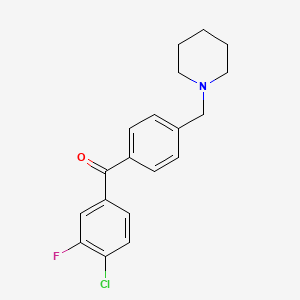

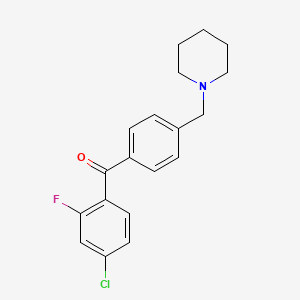
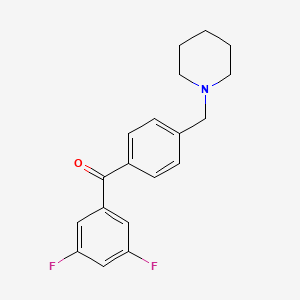
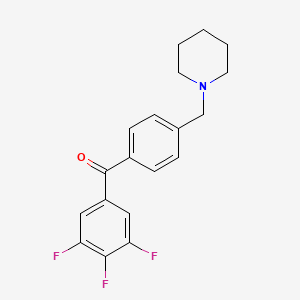
![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)
![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)